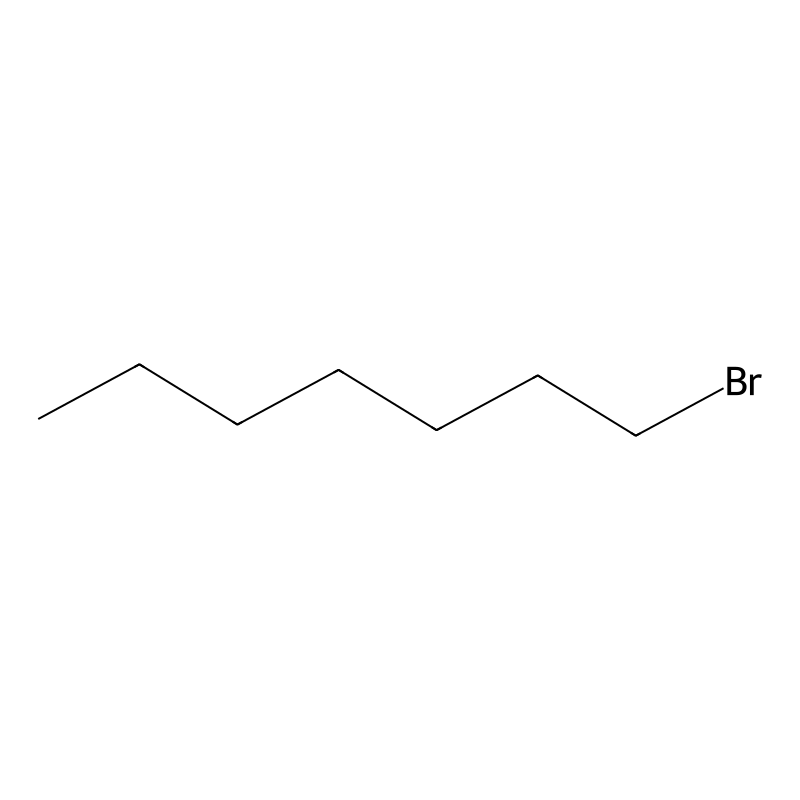1-Bromoheptane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Synthesis Precursor
1-Bromoheptane is a valuable precursor for the synthesis of various organic molecules in research settings. Its reactive bromine atom allows it to participate in numerous reactions, including alkylation, nucleophilic substitution, and elimination reactions. These reactions are used to create a wide range of complex molecules, such as pharmaceuticals, agrochemicals, and specialty materials [, ].
Here are some specific examples of 1-Bromoheptane's use in organic synthesis:
- Alkylation: 1-Bromoheptane can be used as an alkylating agent to introduce a heptyl group (C7H15) to other molecules. This can be achieved through reactions with Grignard reagents, organolithium reagents, or other nucleophiles [].
- Nucleophilic substitution: The bromine atom in 1-Bromoheptane can be replaced by other functional groups, such as alcohols, amines, or thiols, through nucleophilic substitution reactions. This allows for the creation of various functionalized molecules with specific properties [].
- Elimination reactions: Under specific conditions, 1-Bromoheptane can undergo elimination reactions to produce alkenes (double-bonded carbon chains). This can be useful for introducing unsaturation into organic molecules, which can be further modified to create complex structures [].
Model System in Cardiac Research
Interestingly, 1-Bromoheptane has also been used as a model system to study the effects on congestive heart failure (CHF) []. This application is based on the observation that 1-Bromoheptane can induce negative inotropic effects, meaning it can decrease the force of heart contractions. By studying the mechanisms by which 1-Bromoheptane affects heart function, researchers can gain insights into the pathophysiology of CHF and develop potential therapeutic strategies [].
1-Bromoheptane is an organic compound with the molecular formula and is classified as an alkyl halide. It is a colorless to yellow liquid at room temperature, with a melting point of °C and a boiling point of °C . The compound features a straight-chain structure consisting of seven carbon atoms, with a bromine atom attached to one of the terminal carbon atoms, specifically in the heptyl group configuration: .
The compound is relatively dense, with a density of approximately at °C, and it is insoluble in water but soluble in organic solvents such as ether and alcohol . 1-Bromoheptane is primarily used in synthetic organic chemistry as a reagent for introducing heptyl groups into various organic compounds.
1-Bromoheptane itself does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a chemical building block for the synthesis of more complex molecules with desired biological activities.
1-Bromoheptane is a flammable liquid with a low flash point (around 60 °C) []. It is also a moderate irritant to the skin, eyes, and respiratory system. Inhalation of vapors can cause dizziness, headaches, and nausea. Here are some safety precautions to consider when handling 1-Bromoheptane:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from heat and light.
- Dispose of waste according to local regulations.
- Nucleophilic Substitution Reactions: In these reactions, the bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, resulting in the formation of alcohols or amines. For example:
- Elimination Reactions: Under certain conditions, 1-bromoheptane can undergo elimination reactions to form alkenes. This typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
- Grignard Reactions: 1-Bromoheptane can react with magnesium in dry ether to form the corresponding Grignard reagent, which can then be used to synthesize alcohols through reaction with carbonyl compounds.
1-Bromoheptane can be synthesized through various methods:
- Halogenation of Heptane: Direct halogenation using bromine under UV light can yield 1-bromoheptane.
- Alkylation Reactions: The reaction of n-heptyl alcohol with hydrobromic acid can also produce 1-bromoheptane.
- From Grignard Reagents: Reacting heptyl magnesium bromide with carbonyl compounds can yield 1-bromoheptane after subsequent hydrolysis.
- Using Potassium Carbonate: A common laboratory method involves reacting heptyl bromide with potassium carbonate in acetone under reflux conditions for improved yields .
1-Bromoheptane has several applications in organic synthesis:
- Reagent in Organic Synthesis: It serves as a versatile reagent for introducing heptyl groups into various organic molecules through substitution reactions.
- Intermediate in Chemical Manufacturing: Used in the production of surfactants and other chemical intermediates.
- Solvent: Due to its non-polar nature, it can act as a solvent for organic reactions.
Several compounds share structural similarities with 1-bromoheptane. Here are some notable examples:
| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| 1-Bromobutane | C4H9Br | 101 | Shorter carbon chain |
| 1-Bromohexane | C6H13Br | 140 | Intermediate chain length |
| 1-Bromooctane | C8H17Br | 195 | Longer carbon chain |
| n-Heptyl chloride | C7H15Cl | 147 | Chlorine instead of bromine |
| n-Heptyl iodide | C7H15I | 210 | Iodine instead of bromine |
Uniqueness
The uniqueness of 1-bromoheptane lies in its specific chain length (seven carbons) and the presence of a bromine atom at one end, which provides distinct reactivity patterns compared to shorter or longer chain alkyl halides. Its applications in introducing heptyl units into larger molecules make it particularly valuable in synthetic chemistry.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (10.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (16.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








